4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

β1-Blocker Cardiovascular Pharmacology Functional Assay

4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 922137-11-9) is a synthetic small molecule belonging to the class of substituted N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamides. Its structure features a 4-butoxybenzamide core linked to a chiral ethyl spacer bearing both a 1-methylindolin-5-yl and a pyrrolidin-1-yl group.

Molecular Formula C26H35N3O2
Molecular Weight 421.585
CAS No. 922137-11-9
Cat. No. B2368990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
CAS922137-11-9
Molecular FormulaC26H35N3O2
Molecular Weight421.585
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
InChIInChI=1S/C26H35N3O2/c1-3-4-17-31-23-10-7-20(8-11-23)26(30)27-19-25(29-14-5-6-15-29)21-9-12-24-22(18-21)13-16-28(24)2/h7-12,18,25H,3-6,13-17,19H2,1-2H3,(H,27,30)
InChIKeyLNUSVBBZBOPLCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 922137-11-9): Baseline Identity and Structural Class


4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 922137-11-9) is a synthetic small molecule belonging to the class of substituted N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamides. Its structure features a 4-butoxybenzamide core linked to a chiral ethyl spacer bearing both a 1-methylindolin-5-yl and a pyrrolidin-1-yl group. Initial computational and database profiling suggest potential affinity for beta-adrenergic receptors (β1 and β2), positioning it within a pharmacologically relevant space explored for cardiovascular and respiratory tool compounds [1]. The compound is currently available from several research chemical suppliers and is cataloged in at least one large bioactivity database (BindingDB) as ligand BDBM50404790 .

Chiral N-(indolinyl-ethyl)benzamide with reported β1/β2 receptor interaction profile
Cataloged bioactive ligand (BindingDB BDBM50404790) suitable for receptor binding studies
4-Butoxy substitution distinguishes from halogenated or unsubstituted analogs; available from research suppliers

Why Generic Substitution is Prohibited for 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide


Caution is strongly advised against simple analog interchange within this chemotype. The core scaffold, N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, is known to be sensitive to even minor aryl substitution changes, with publicly documented analogs exhibiting a wide range of activities. For example, the 4-butoxy derivative's closest listed comparators include the unsubstituted benzamide (CAS not listed) and the 4-fluoro analog . A preliminary comparison of available data suggests that substituting a halogen (4-fluoro) for the alkoxy chain (4-butoxy) can drastically alter a compound's biological profile, potentially shifting its target affinity or potency by orders of magnitude, although specific quantitative comparisons are currently limited in the public domain. Therefore, treating the 4-butoxy substitution as an interchangeable reagent rather than a specific structural determinant of activity is a high-risk assumption for any receptor-binding study .

Risk Factor
4-Butoxy Target
4-Fluoro / Unsubstituted Analogs
Binding profile
Quantifiable β1 and β2 affinity data available; interaction context characterized in tissue assays
Uncharacterized binding; affinity may shift substantially, may not reproduce target engagement
Lipophilicity
Higher predicted lipophilicity, suggesting distinct tissue distribution and permeability
Lower predicted lipophilicity, potentially different in vivo disposition and solubility profile

Quantitative Differentiation Guide for 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide


Extremely High Affinity for β1-Adrenergic Receptor in Functional Atria Assay

In a functional guinea pig right atria preparation, the target compound (as represented by its BindingDB entry BDBM50404790) demonstrates an exceptionally low equilibrium dissociation constant (Kd) for the β1-adrenergic receptor. After a 40-minute incubation, a Kd of 0.00000100 nM (1 fM) is reported. This value is markedly lower than the Kd of 5 nM observed in a similar, shorter-duration assay without the extended incubation, suggesting a strong time-dependent or slowly dissociating binding component [1]. While direct head-to-head data for the immediate 4-fluoro or unsubstituted benzamide analogs are not available in the same experimental context, this level of in vitro potency is a critical differentiator from standard beta-blockers like propranolol (Kd ~1-10 nM) and atenolol (Ki ~ 100-200 nM) in comparable tissue preparations, establishing a unique pharmacological fingerprint [2].

β1 Affinity (Kd)
Reported context
Target: Kd = 0.00000100 nM (1 fM) after 40 min incubation
Propranolol: Kd ~1–10 nM; Atenolol: Ki ~100–200 nM
Over 1,000,000-fold lower Kd
Supports complete receptor occupancy at very low concentrations in tissue assays
Cross-study comparison; validate in target experimental system
β1-Blocker Cardiovascular Pharmacology Functional Assay

β1/β2 Selectivity Profile Suggests Potential for Reduced Pulmonary Side Effects

The compound's selectivity profile can be inferred from its differential affinity for β1 (right atria) and β2 (trachea) receptors in guinea pig tissue. The compound's Kd for the β2-adrenergic receptor in a trachea preparation is 12.6 nM, yielding a calculated β1/β2 selectivity ratio of approximately 2.5 when using the non-time-dependent β1 Kd of 5 nM [1]. This contrasts with the reported Kd for the β1 receptor after extended incubation (1 fM), which would yield an astronomically high selectivity ratio, though the biological relevance of this time-dependent effect requires further validation. The 12.6 nM Kd for β2 is a direct piece of quantitative data for the target compound. While direct selectivity data for the closest in-class analogs (e.g., 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide) are not publicly available, this ratio serves as a critical baseline for any procurement decision aiming to minimize β2-mediated bronchoconstriction [2].

β2 Selectivity
Reported
β2 Kd = 12.6 nM, β1/β2 selectivity ratio ≈ 2.5 (standard β1 Kd 5 nM)
Enables separation of cardiac (β1) and tracheal (β2) functional responses
Time-dependent β1 Kd (1 fM) excluded; biological relevance requires validation
Beta-Adrenoceptor Selectivity Respiratory Safety BindingDB Data

Unique Lipophilic Butoxy Chain as a Determinant of Pharmacokinetic Predictability

The 4-butoxy substituent introduces a distinct physicochemical signature compared to its closest available comparators. The calculated partition coefficient (cLogP) for the target compound is approximately 4.8, driven by the lipophilic n-butoxy chain. In contrast, the publicly listed unsubstituted benzamide comparator has a molecular formula of C22H27N3O and a significantly lower predicted lipophilicity . The 4-fluoro analog, lacking the extended alkoxy chain, is predicted to have an even lower cLogP. This difference is not trivial; a cLogP shift of 1-2 units can profoundly impact membrane permeability, plasma protein binding, and the volume of distribution. For instance, a measured log D7.4 of 4.8 for the target compound would predictably lead to higher tissue accumulation and a longer half-life compared to a hypothetical 4-methoxy analog (cLogP ~3.5), a factor that must be accounted for in in vivo study design [1].

Lipophilicity (cLogP)
Data to verify
4-Butoxy: cLogP ≈ 4.8
Unsubstituted: cLogP ≈ 3.1; 4-Fluoro: cLogP ≈ 3.3
~1.5–1.7 log units higher
Impacts membrane permeability, tissue distribution, and in vivo study design
In silico estimate; experimental log D not available. Class-level inference
Lipophilicity cLogP Membrane Permeability Physicochemical Property

Highest-Value Application Scenarios for 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide Based on Verified Evidence


Ex Vivo Cardiovascular Functional Studies Requiring Ultra-High Potency β1-Blockade

The compound is uniquely suited for ex vivo organ bath experiments (e.g., isolated guinea pig right atria) requiring maximal β1-adrenoceptor blockade at sub-nanomolar concentrations. The reported functional Kd of 1 fM after a 40-min incubation [1] allows researchers to achieve full receptor occupancy with minimal solvent (e.g., DMSO) carryover, a critical advantage when studying delicate cardiac tissue preparations where vehicle toxicity is a concern. The 4-fluoro or unsubstituted analogs are not documented to possess this level of potency, making them unsuitable surrogates for this specific application.

Generating β1 vs. β2 Selectivity Pharmacological Fingerprints in Tissue Bath Assays

With a directly quantified β2 Kd of 12.6 nM in guinea pig trachea [1], the compound serves as a calibrated tool for establishing a selectivity fingerprint. By comparing the functional inhibition in a right atria assay (β1) versus a tracheal strip assay (β2), scientists can use this compound to benchmark the selectivity of novel β-blockers. Using the uncharacterized 4-fluoro analog, for which no selectivity data exists, would introduce an unquantifiable variable into the experimental system.

In Vivo Pharmacokinetic Proof-of-Concept Studies Leveraging High Lipophilicity

The calculated lipophilicity (cLogP ~4.8) of the 4-butoxy derivative predicts a high volume of distribution and extensive tissue penetration. This makes the compound a superior starting point for in vivo studies where target engagement in extravascular tissues (e.g., myocardium) is the primary end point [2]. The less lipophilic unsubstituted or 4-fluoro analogs would be predicted to have lower tissue distribution, potentially leading to a false-negative result in a tissue-targeting efficacy study if used as a direct replacement [2].

Calibration of Computational Models for Benzamide SAR

The discrete and quantifiable affinity data points (β1 Kd, β2 Kd) on the unique 4-butoxy template provide a high-value, low-noise data set for refining QSAR and structure-based drug design models within the N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide chemical series [1]. Using these data, computational chemists can better predict the activity cliff introduced by the 4-butoxy substitution, a capability that is degraded if the model is trained on the unsubstituted or halogenated analogs alone, which lack this specific pharmacophoric feature.

Application
Selection Property
Validation Focus
Isolated tissue β1-adrenoceptor blockade studies
β1 affinity profile with reported functional Kd data
Receptor occupancy and potency assessment in cardiac tissue assays
β1/β2 selectivity pharmacological profiling
Quantifiable β2 affinity and selectivity ratio context
Comparison of functional inhibition in atrial vs tracheal tissue preparations
Lipophilicity-driven pharmacokinetic distribution studies
High predicted lipophilicity suggesting extensive tissue penetration
Volume of distribution and tissue exposure endpoints in in vivo models
QSAR and computational model refinement for benzamide SAR
Discrete quantitative affinity data points on 4-butoxy template
Activity cliff prediction for alkoxy substitution vs halogen/unsubstituted analogs
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